molecular formula C21H40O10 B8024830 Methoxycarbonyl-PEG6-t-butyl ester

Methoxycarbonyl-PEG6-t-butyl ester

Cat. No.: B8024830
M. Wt: 452.5 g/mol
InChI Key: KRMLUIGRKWCATB-UHFFFAOYSA-N
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Description

Methoxycarbonyl-PEG6-t-butyl ester is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a methoxycarbonyl group and a t-butyl ester group attached to a PEG chain. This compound is widely used in various fields of scientific research and industry due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxycarbonyl-PEG6-t-butyl ester typically involves the reaction of methoxycarbonyl chloride with PEG6-t-butyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methoxycarbonyl-PEG6-t-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.

    Oxidation: The methoxycarbonyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Transesterification: Catalysts such as titanium alkoxides or enzymes are used to facilitate the reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Hydrolysis: this compound hydrolyzes to form methoxycarbonyl-PEG6 and t-butanol.

    Transesterification: The product depends on the alcohol used in the reaction.

    Oxidation: The oxidation of the methoxycarbonyl group results in the formation of methoxycarbonyl-PEG6-carboxylic acid.

Scientific Research Applications

Methoxycarbonyl-PEG6-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the modification of biomolecules such as proteins and peptides to improve their solubility and stability.

    Medicine: It is used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

    Industry: It is used in the production of polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of Methoxycarbonyl-PEG6-t-butyl ester involves its ability to modify the chemical and physical properties of molecules to which it is attached. The PEG chain provides hydrophilicity, while the methoxycarbonyl and t-butyl ester groups can participate in various chemical reactions. This allows the compound to be used in a wide range of applications, from drug delivery to polymer synthesis.

Comparison with Similar Compounds

Methoxycarbonyl-PEG6-t-butyl ester can be compared with other PEG derivatives such as:

    Methoxycarbonyl-PEG5-t-butyl ester: Similar in structure but with a shorter PEG chain.

    Methoxycarbonyl-PEG7-t-butyl ester: Similar in structure but with a longer PEG chain.

    Methoxycarbonyl-PEG6-methyl ester: Similar in structure but with a methyl ester group instead of a t-butyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups and PEG chain length, which provides a balance of hydrophilicity and reactivity that is suitable for a wide range of applications.

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O10/c1-21(2,3)31-20(23)6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-19(22)24-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMLUIGRKWCATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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